molecular formula C11H17NO2 B8265958 tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

Cat. No.: B8265958
M. Wt: 195.26 g/mol
InChI Key: JXEJQZWFLWTZFC-UHFFFAOYSA-N
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Description

Chemical Structure and Properties tert-Butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate (CAS 188624-94-4) is a bicyclic compound featuring a 7-azabicyclo[2.2.1]heptane core with a tert-butyloxycarbonyl (Boc) protective group at the bridgehead nitrogen. Its molecular formula is C₁₁H₁₉NO₂, with a molecular weight of 212.29 g/mol . The Boc group enhances stability during synthetic processes while allowing deprotection under mild acidic conditions. This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing rigid peptidomimetics and nicotinic receptor ligands .

Properties

IUPAC Name

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2,3)14-10(13)12-8-4-5-9(12)7-6-8/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXEJQZWFLWTZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

DMF outperforms THF or acetonitrile in heterocyclization reactions, likely due to its high polarity stabilizing transition states. Elevated temperatures (>40°C) promote side reactions, such as over-elimination to form dienes.

Computational Validation

Density functional theory (DFT) calculations corroborate a stepwise mechanism for sodium hydride-mediated cyclization: (1) bromide displacement to form a zwitterionic intermediate, (2) ring closure via N–C2 bond formation. Activation energies are ~12 kcal/mol lower for cis-3,trans-4-dibromo substrates compared to their stereoisomers .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: MCPBA in an organic solvent like dichloromethane.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Epoxides: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

The biological activity of tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is primarily attributed to its ability to interact with various biological targets, making it a subject of interest in pharmacological research.

Pharmacological Applications

  • Analgesic Activity : The compound has shown potential analgesic effects, similar to epibatidine, through interactions with nicotinic acetylcholine receptors, indicating its utility in pain management .
  • Neuroactive Compounds : Certain derivatives exhibit significant affinity for receptors involved in cognitive functions, suggesting applications in treating neurological disorders .
  • Enzyme Inhibition : It acts as an enzyme inhibitor, particularly affecting phosphatases and modulating signaling pathways critical for cell regulation and apoptosis .
  • Anticancer Potential : Research indicates that compounds derived from this bicyclic structure can inhibit the p38 MAP kinase-p53 signaling pathway, which is vital in cancer cell regulation .

Case Study 1: Analgesic Effects

A study investigated the analgesic properties of derivatives of this compound in rodent models. Results demonstrated significant pain reduction compared to control groups, highlighting the compound's potential as a therapeutic agent for pain relief .

Case Study 2: Neuroprotection

In another study focusing on neuroprotection, analogs of this compound were tested for their effects on cognitive function in animal models of Alzheimer’s disease. The results indicated improvement in memory retention and cognitive performance, suggesting that these compounds could be developed into treatments for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AnalgesicModulates pain through nicotinic receptor interaction
NeuroprotectiveEnhances cognitive function in Alzheimer's models
Enzyme InhibitionInhibits phosphatases affecting cell signaling
AnticancerInhibits p38 MAP kinase-p53 pathway

Mechanism of Action

The mechanism of action of tert-butyl 7-azabicyclo[221]hept-2-ene-7-carboxylate depends on the specific reactions it undergoesThe bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in various chemical transformations .

Comparison with Similar Compounds

Structural Analogues with Oxo Substituents

Compound Name Substituent Position Key Differences Applications/Reactivity
tert-Butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate C2-oxo Introduces a ketone group, increasing polarity and hydrogen-bonding potential Precursor for further functionalization via ketone reactivity
tert-Butyl 3-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate C3-oxo Alters ring strain and electronic distribution Used in stereoselective syntheses of heterocycles

Key Findings :

  • The position of the oxo group (C2 vs. C3) significantly impacts reactivity. For example, C2-oxo derivatives are more prone to nucleophilic attacks due to increased electrophilicity at the carbonyl carbon .
  • 3-Oxo variants exhibit distinct stereochemical outcomes in radical cyclization reactions, as observed in the synthesis of epibatidine analogues .

Derivatives with Alternative Protective Groups

Compound Name Protective Group Stability/Deprotection Conditions Applications
tert-Butyl 2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate Boc (bridgehead N) Acid-labile; removed with TFA or HCl/dioxane Intermediate in enantioselective syntheses
Benzyl(cis-3,trans-4-dibromocyclohex-1-yl)carbamate Benzyl carbamate Requires hydrogenolysis for deprotection Used in radical cyclization to form bicyclic sulfonamides

Key Findings :

  • Boc-protected amines are preferred for their ease of removal under mild conditions, whereas sulfonamide or benzyl groups necessitate harsher methods (e.g., Pd/C hydrogenation) .
  • Sulfonyl-functionalized derivatives (e.g., tert-butyl 2-[(4-bromophenyl)sulfonyl]-7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate) show enhanced stability in radical reactions, enabling intramolecular cyclizations .

Stereochemical Variants and Enantiomerically Pure Derivatives

Compound Name Stereochemistry Synthetic Method Pharmacological Relevance
(1R,4S)-(+)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate (1R,4S) LiAlH4 reduction of ketone precursors Chiral scaffolds for receptor-specific ligands
exo-7-Azabicyclo[2.2.1]heptan-2-amines exo-configuration NaH-mediated cyclization of dibromides Rigid diamine scaffolds for glycosidase inhibitors

Key Findings :

  • Enantiomerically pure derivatives (e.g., tert-butyl (2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate) are synthesized via chiral starting materials or enzymatic resolution, critical for targeting stereospecific biological receptors .
  • exo vs. endo configurations influence conformational rigidity, affecting binding affinity to targets like nicotinic acetylcholine receptors .

Functionalized Analogues for Medicinal Chemistry

Compound Name Functional Group Biological Activity Reference
2-Exo-2-(2'-substituted 5'-pyridinyl)-7-azabicyclo[2.2.1]heptanes Pyridinyl substituent High affinity for nicotinic receptors
7-Azabicyclo[2.2.1]heptane-1-carboxylic acid Carboxylic acid Rigid proline analogue for peptidomimetics

Key Findings :

  • Pyridinyl-substituted derivatives mimic epibatidine’s structure but with reduced toxicity due to the Boc group’s steric shielding .
  • Carboxylic acid derivatives (e.g., 7-azabicyclo[2.2.1]heptane-1-carboxylic acid) serve as constrained proline analogues, enhancing peptide stability against enzymatic degradation .

Data Tables

Table 1: Physical Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility
tert-Butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate 212.29 Not reported Soluble in DCM, THF
2,3-Dimethyl 7-azabicyclo[2.2.1]heptane-2,3-dicarboxylate 213.23 Not reported Lipophilic, soluble in EtOAc

Biological Activity

tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate is a bicyclic compound featuring a nitrogen atom within its structure, which imparts unique chemical properties and biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC11H17NO3
Molecular Weight211.26 g/mol
Density1.006 g/cm³
Boiling Point150.7 °C at 760 mmHg

The biological activity of this compound primarily stems from its role as an enzyme inhibitor. It has been studied for its potential to inhibit phosphatases, which are critical in various signaling pathways, including those involved in cancer cell regulation. By binding to the active sites of these enzymes, the compound can prevent substrate binding, thereby modulating cellular processes such as apoptosis and cell cycle progression.

Analgesic Properties

Research indicates that compounds structurally related to this compound exhibit significant analgesic properties, similar to those of epibatidine, a potent analgesic agent. Studies have shown that these compounds can effectively reduce pain in animal models, suggesting potential applications in pain management therapies.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific pathways affected include the p38 MAP kinase-p53 signaling pathway, which plays a crucial role in cellular stress responses and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Inhibition of Phosphatases : A study published in Chemistry Reviews detailed how this compound acts as an inhibitor of specific phosphatases involved in cancer cell signaling pathways, leading to decreased cell proliferation and increased apoptosis rates in treated cells .
  • Analgesic Effects : Research conducted at a prominent university demonstrated that derivatives of this compound showed significant analgesic effects comparable to traditional pain relievers, with a notable reduction in pain response in animal models .
  • Anticancer Efficacy : A recent investigation reported that this compound exhibited dose-dependent inhibition of tumor growth in xenograft models, further supporting its potential as a therapeutic agent against cancer .

Q & A

Q. What are the standard synthetic routes for tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate, and how do they compare in yield and scalability?

The compound is typically synthesized via a four-step sequence starting from cyclohex-3-enecarboxylic acid. Key steps include:

  • Curtius reaction to generate an isocyanate intermediate.
  • Stereoselective bromination to yield tert-butyl (cis-3,trans-4-dibromocyclohex-1-yl)carbamate derivatives.
  • NaH-mediated intramolecular cyclization to form the bicyclic core . Alternative routes (e.g., Fraser and Swingle’s method) use chlorination with sulfuryl chloride and benzoyl peroxide, achieving 18–36% yields but requiring platinum oxide, which complicates scalability .

Q. What structural features make this compound valuable for nicotinic acetylcholine receptor (nAChR) studies?

The 7-azabicyclo[2.2.1]heptane scaffold mimics the rigid conformation of epibatidine, a potent nAChR agonist. The tert-butyl carbamate group enhances solubility and stability, facilitating pharmacological testing. Computational studies highlight its ability to bind α4β2 nAChR subtypes with high affinity, making it a template for designing analgesics .

Q. How is the compound characterized to confirm its structure and purity?

  • X-ray crystallography (using software like ORTEP-3) resolves the bicyclic geometry and stereochemistry .
  • NMR spectroscopy identifies key signals: the tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and carbamate carbonyl (δ ~155 ppm in 13^{13}C NMR).
  • HPLC or GC-MS ensures purity (>95%), critical for biological assays .

Advanced Research Questions

Q. What methodological challenges arise in achieving stereoselective functionalization at the C2 position of the bicyclic core?

The strained bicyclic system complicates stereocontrol. Strategies include:

  • Radical precursors : Use of exo-2-bromo derivatives (e.g., exo-2-bromo-7-tosyl-7-azabicyclo[2.2.1]heptane) to direct intramolecular cyclization via 7-azabicyclo[2.2.1]hept-2-yl radicals. N-Sulfonyl groups are critical for successful cyclization .
  • Chiral auxiliaries : Enantiomerically pure cis-1,2-cyclohexanediamine derivatives guide asymmetric synthesis, as demonstrated in Pandey et al.’s scalable approach .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies arise from reaction conditions:

  • Fraser and Swingle’s method achieves 36% yield but requires platinum oxide, which may introduce variability in catalyst activity .
  • Marco-Contelles’ approach uses NaH-mediated cyclization, avoiding precious metals but requiring precise bromination stoichiometry to minimize side products . Recommendation : Optimize bromination (e.g., using NBS in CCl4_4) and cyclization temperature (60–80°C) to balance yield and purity .

Q. What strategies are effective for synthesizing conformationally constrained epibatidine analogues using this scaffold?

  • Intramolecular free radical reactions : Radical precursors with C7-acceptors (e.g., aryl or sulfonyl groups) undergo cyclization under AIBN/Et3_3B conditions to form fused rings. For example, this compound derivatives with pyridinyl substituents show enhanced nAChR binding .
  • Epimerization : Microwave-assisted epimerization with KOtBu in tert-butanol converts endo-isomers to thermodynamically stable exo-forms, critical for bioactive conformers .

Q. How does nitrogen pyramidalization in the 7-azabicyclo[2.2.1]heptane motif influence its reactivity and biological activity?

X-ray studies reveal non-planar amide bonds in N-acyl derivatives, with pyramidalized nitrogen reducing rotational barriers (e.g., ΔG^\ddagger ~6.5 kcal/mol for N–NO bonds vs. ~12 kcal/mol in unstrained analogs). This enhances conformational flexibility, enabling interactions with nAChR’s hydrophobic pockets .

Methodological Insights

Parameter Typical Conditions Key References
BrominationNBS, CCl4_4, 0°C → RT, 12 h
Intramolecular CyclizationNaH, THF, 60–80°C, 6–8 h
Radical CyclizationAIBN/Et3_3B, toluene, reflux, 24 h
EpimerizationKOtBu, tert-butanol, microwave, 100°C, 1 h

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 7-azabicyclo[2.2.1]hept-2-ene-7-carboxylate

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